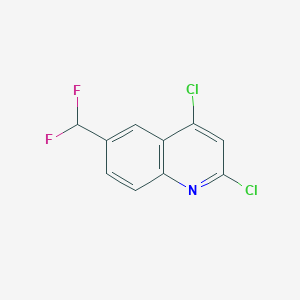
2,4-Dichloro-6-(difluoromethyl)quinoline
Descripción general
Descripción
2,4-Dichloro-6-(difluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5Cl2F2N and its molecular weight is 248.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,4-Dichloro-6-(difluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with two chlorine atoms and a difluoromethyl group. Its structure is pivotal in determining its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases and cognitive disorders .
- Antimicrobial Activity : It has shown significant activity against various bacterial strains, including Staphylococcus aureus, suggesting potential as an antibacterial agent .
- Antiparasitic Properties : The compound has demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, indicating its potential in antimalarial therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity :
- Neuroprotective Effects :
- Antiparasitic Efficacy :
Data Table: Biological Activities of this compound
| Biological Activity | Target Organism/Enzyme | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.0 | Inhibition of clumping factor A |
| Antiparasitic | Plasmodium falciparum | 1.5 | Inhibition of dihydroorotate dehydrogenase |
| Neuroprotective | MAO-B | 3.0 | Enzyme inhibition leading to reduced oxidative stress |
Propiedades
IUPAC Name |
2,4-dichloro-6-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFIVAUACPQVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















